Product packaging for Agathic acid(Cat. No.:CAS No. 640-28-8)

Agathic acid

Cat. No.: B1664430
CAS No.: 640-28-8
M. Wt: 334.4 g/mol
InChI Key: QYCOHMYDSOZCQD-ITMPRHFASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Agathic acid metabolite of isocupressic acid.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H30O4 B1664430 Agathic acid CAS No. 640-28-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

640-28-8

Molecular Formula

C20H30O4

Molecular Weight

334.4 g/mol

IUPAC Name

(1S,4aR,5S,8aR)-5-[(E)-4-carboxy-3-methylbut-3-enyl]-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylic acid

InChI

InChI=1S/C20H30O4/c1-13(12-17(21)22)6-8-15-14(2)7-9-16-19(15,3)10-5-11-20(16,4)18(23)24/h12,15-16H,2,5-11H2,1,3-4H3,(H,21,22)(H,23,24)/b13-12+/t15-,16+,19+,20-/m0/s1

InChI Key

QYCOHMYDSOZCQD-ITMPRHFASA-N

SMILES

CC(=CC(=O)O)CCC1C(=C)CCC2C1(CCCC2(C)C(=O)O)C

Isomeric SMILES

C/C(=C\C(=O)O)/CC[C@H]1C(=C)CC[C@@H]2[C@@]1(CCC[C@]2(C)C(=O)O)C

Canonical SMILES

CC(=CC(=O)O)CCC1C(=C)CCC2C1(CCCC2(C)C(=O)O)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

agathic acid
labda-8(17),13-diene-15,19-dioic acid

Origin of Product

United States

Agathic Acid in Natural Product Chemistry and Biogeochemistry

Natural Occurrence and Distribution

Agathic acid is found in a variety of plant species, most notably within the resins and oleoresins they produce. Its distribution is not random, offering clues to the chemical defenses and evolutionary relationships of these plants. Furthermore, its stability allows it to be identified in ancient fossilized resins, making it a key biomarker in paleobotany.

Botanical Sources: Genera and Species

This compound has been identified in several genera of coniferous trees. The Agathis genus, commonly known as kauri or dammar, is a primary source. It is also found in various species within the Pinus (pine), Juniperus (juniper), and Wollemia genera. researchgate.net Additionally, some species of Copaifera, a genus of flowering plants, are known to produce this compound. The presence of this compound in these diverse genera highlights its importance in the chemical ecology of these plants.

GenusCommon Name
AgathisKauri, Dammar
PinusPine
JuniperusJuniper
CopaiferaCopaiba
WollemiaWollemi Pine

Occurrence in Plant Resins and Oleoresins

Plant resins and oleoresins are complex mixtures of volatile and non-volatile compounds, including terpenes and their derivatives. celignis.com These substances serve as a plant's defense mechanism, sealing wounds and protecting against herbivores and pathogens. celignis.com this compound is a prominent non-volatile constituent of the oleoresin of many coniferous species. iscientific.orgrsc.org Oleoresins are essentially resins with a higher proportion of volatile oils, making them more fluid. pharmacy180.comuomus.edu.iq The composition of these oleoresins, including the concentration of this compound, can vary between species and even individual plants, influenced by genetic and environmental factors.

Presence in Fossil Resins (Amber) and Paleobotanical Implications

Due to its stable chemical structure, this compound can be preserved for millions of years in fossilized plant resin, commonly known as amber. The identification of this compound and its diagenetic products in amber samples provides crucial information for paleobotanists. It serves as a molecular fossil, helping to identify the botanical source of the amber and offering insights into the flora of ancient ecosystems. The presence of this compound-derived compounds in ambers from various locations around the world points to the widespread distribution of its source plants in the past.

Biosynthetic Pathways and Precursors

The formation of this compound in plants follows the well-established pathway for labdane (B1241275) diterpene biosynthesis. This process involves a series of enzymatic transformations starting from a common precursor.

Labdane Diterpene Biosynthesis in Plants

The biosynthesis of labdane-related diterpenoids (LRDs) is a significant aspect of plant specialized metabolism. nih.gov These compounds are characterized by a bicyclic core structure derived from geranylgeranyl pyrophosphate (GGPP). nih.gov The biosynthesis is a multi-step process catalyzed by specific enzymes, primarily terpene synthases and cytochrome P450 monooxygenases. nih.gov The initial cyclization of GGPP forms the characteristic labdane skeleton, which can then undergo further modifications to produce a vast array of diterpenoids, including this compound. nih.govnih.gov

Precursor Compounds and Enzymatic Transformations in Biological Systems

The direct precursor to this compound in some biological systems is isocupressic acid. acs.orgusda.gov Studies have shown that isocupressic acid can be metabolized into this compound. acs.orgusda.gov This transformation involves an oxidation process. For instance, in vitro studies with liver homogenates have demonstrated the conversion of isocupressic acid to this compound. acs.org Isocupressic acid itself is found in various conifers, including Ponderosa pine, Lodgepole pine, and Common juniper. usda.govwikipedia.org

Diagenetic Transformations of Labdane Terpenoids in Geological Contexts

The journey of labdane terpenoids like this compound does not end with the life of the plant. Once deposited in sediments, these compounds undergo a series of physical and chemical changes known as diagenesis. wikipedia.org This process, driven by factors like microbial activity, water-rock interactions, compaction, and increasing temperature and pressure with deeper burial, transforms the original organic molecules into a suite of altered compounds. wikipedia.orgresearchgate.net

The diagenesis of terpenoids is influenced by the depositional environment, including water exposure, sediment burial rates, and subsequent thermal transformations. researchgate.net These alterations can proceed through both reductive and oxidative pathways, leading to the generation of terpenoid structures with varying degrees of aromatization. researchgate.net In oxidizing environments, for instance, clay minerals can catalyze the isomerization of certain diterpenoids. researchgate.net

During burial, the organic matter, including diterpenoids, breaks down as temperature and pressure increase, leading to the formation of kerogens and bitumens. wikipedia.org In the context of labdane diterpenoids, these transformations can result in a variety of hydrocarbon structures, including diterpanes with labdane, kaurane, abietane, and isopimarane (B1252804) skeletons found in sediments. researchgate.net The specific products formed provide clues about the original organic input and the geological history of the sediment. The study of these diagenetic products is crucial for understanding the transformation of organic material into oil and gas and for reconstructing past geological conditions. unipg.it

Chemosystematic and Ecological Significance

Beyond its geological fate, this compound and its related compounds are of significant interest for their roles in living systems, particularly in the classification of plants and their ecological functions.

The distribution of secondary metabolites is often specific to certain plant lineages, a principle that forms the basis of chemosystematics, or chemotaxonomy. Labdane diterpenes, including this compound, are particularly significant in the classification of the ancient conifer family Araucariaceae. nih.gov This family is comprised of four genera: Agathis, Araucaria, Columbea, and Wollemia. nih.gov

The genus Agathis, from which this compound derives its name, is chemically distinct, and its diterpenoid profile helps differentiate it from the other genera. Agathis species are characterized by the presence of these specific labdane diterpenoids. researchgate.net For example, the phytochemical profile of Agathis can be compared to that of Araucaria to establish taxonomic relationships and distinctions within the family. berkeley.edu The analysis of these compounds provides a chemical fingerprint that complements morphological and molecular data in plant systematics. researchgate.net While a study of one Agathis microstachya accession noted an absence of diterpenoids, the presence or absence of these compounds is itself a key chemotaxonomic discussion point. nih.gov

This compound is a product of plant secondary metabolism. Unlike primary metabolites, which are directly involved in growth and development, secondary metabolites are crucial for an organism's survival and interaction with its environment. wikipedia.orgmdpi.com Terpenes, as a major class of secondary metabolites in conifers, are fundamental to the plants' defense mechanisms. researchgate.netresearchgate.net

These compounds, which constitute a major part of the non-volatile fraction of oleoresin, protect plants from a wide array of threats. researchgate.netnih.gov They exhibit antimicrobial and antifeedant properties, defending against pathogens and herbivores. researchgate.net The production of these defensive compounds can be present at all times (constitutive) or ramped up in response to an attack (induced). researchgate.net For example, diterpene acids have been shown to possess high anti-fungal activity. ualberta.ca Given that labdane-type diterpenes are known to have a broad spectrum of biological activities, including antifungal and cytotoxic effects, it is inferred that this compound plays a protective role for the Agathis species that produce it. researchgate.net This chemical defense is a key factor in the ecological success and longevity of many conifer species. nih.gov

Advanced Methodologies for Characterization and Analysis of Agathic Acid

Spectroscopic Characterization Techniques

X-ray Crystallography for Absolute Structure Determination

X-ray crystallography stands as a definitive and powerful experimental science for determining the three-dimensional atomic and molecular structure of a crystalline compound. wikipedia.org This technique is instrumental in unambiguously establishing the relative configuration of all stereogenic centers within a molecule. nih.gov Furthermore, under appropriate conditions, it can be employed to determine the absolute configuration of a chiral, enantiomerically pure substance like agathic acid. nih.govnih.gov

The process begins with the growth of a high-quality single crystal of the target molecule, which can often be the most challenging and rate-limiting step. nih.gov Once a suitable crystal is obtained, it is exposed to a beam of X-rays. The crystal lattice diffracts the X-rays in specific directions, producing a unique diffraction pattern of varying intensities. wikipedia.org By meticulously measuring the angles and intensities of these diffracted beams, a crystallographer can generate a three-dimensional map of the electron density within the crystal. wikipedia.org This electron density map allows for the precise determination of atomic positions, bond lengths, and bond angles, ultimately revealing the molecule's complete structure. wikipedia.org

The determination of absolute configuration is a more complex aspect of X-ray crystallography and relies on the phenomenon of anomalous scattering or dispersion. thieme-connect.deresearchgate.net This effect, which introduces slight deviations from the inherent inversion symmetry of the diffraction pattern, is more pronounced for compounds containing atoms heavier than oxygen. researchgate.net For organic molecules composed primarily of light atoms such as carbon, nitrogen, and oxygen, the anomalous scattering effect is weak, making the determination of absolute configuration more challenging. researchgate.net However, with high-quality data and careful analysis, it is still possible to determine the absolute configuration of light-atom structures. nih.gov The Flack parameter is a critical value in these analyses; a value close to zero for an enantiomerically pure compound indicates that the correct absolute configuration has been determined. nih.gov

Computational Spectroscopic Analysis (e.g., DFT for spectral prediction)

Computational spectroscopic analysis, particularly using Density Functional Theory (DFT), has become an indispensable tool for the characterization of complex organic molecules like this compound. researchgate.netresearchgate.net DFT methods are employed to calculate and predict various spectroscopic properties, including infrared (IR), nuclear magnetic resonance (NMR), and UV-Visible spectra. researchgate.net These theoretical predictions are then compared with experimentally obtained spectra to aid in the structural elucidation and assignment of spectroscopic signals. researchgate.net

The process typically involves optimizing the molecular geometry of the compound in a simulated environment, often in the gas phase or with solvent effects considered, using a specific functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311++G(d,p)). researchgate.netresearchgate.netnih.gov Following optimization, vibrational frequencies (for IR spectra) and chemical shifts (for NMR spectra) can be calculated. researchgate.net For IR spectra, a Potential Energy Distribution (PED) analysis can be performed to provide a detailed assignment of the vibrational modes. researchgate.net

Time-dependent DFT (TD-DFT) is specifically used to predict electronic transitions and, consequently, the UV-Visible absorption spectrum. tees.ac.uk By comparing the calculated spectral data with experimental results, researchers can confirm the proposed structure of the molecule. This computational approach is particularly valuable for distinguishing between isomers and understanding the electronic properties of the molecule, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy gap, which relates to molecular stability and reactivity. researchgate.net

Quantitative and Qualitative Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely utilized analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds, including organic acids like this compound. jeol.comscielo.br For the analysis of polar and non-volatile compounds such as carboxylic acids, a derivatization step is typically required to increase their volatility and thermal stability for GC analysis. jeol.comnih.gov Common derivatization methods include esterification to form more volatile derivatives, such as trimethylsilyl (B98337) (TMS) esters. jeol.com

In a typical GC-MS analysis, the derivatized sample is injected into the gas chromatograph, where it is vaporized and carried by an inert gas through a capillary column. The separation of compounds is based on their differential partitioning between the stationary phase of the column and the mobile gas phase. The separated compounds then enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing both qualitative (mass spectrum) and quantitative (peak area) information. nih.gov High-resolution mass spectrometry (HRMS) coupled with GC can provide highly accurate mass measurements, facilitating the unambiguous identification of compounds in complex mixtures. jeol.com

Table 1: GC-MS Derivatization and Detection of Organic Acids

Analyte Type Derivatization Agent Purpose of Derivatization Detection Method
Organic Acids Trimethylsilyl (TMS) reagents Increase volatility and thermal stability Mass Spectrometry (MS)
Fatty Acids Pentafluorobenzyl (PFB) bromide Increase volatility and enhance sensitivity in NCI mode Negative Chemical Ionization (NCI)-MS

Enzyme-Linked Immunosorbent Assays (ELISA) for Metabolite Detection

Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific immunological assay that can be adapted for the detection and quantification of a wide range of molecules, including metabolites. cellsignal.comfao.org The core principle of ELISA involves the specific binding of an antibody to its target antigen, with a coupled enzyme that catalyzes a reaction to produce a measurable signal, often a color change (chromogenic), light emission (chemiluminescent), or fluorescence. cellsignal.com

For the detection of a specific metabolite like this compound, a competitive ELISA format would likely be employed. This would involve developing specific antibodies that recognize this compound. In the assay, a known amount of enzyme-labeled this compound would compete with the this compound present in the sample for binding to a limited number of antibody-coated wells on a microtiter plate. The amount of signal produced is inversely proportional to the concentration of this compound in the sample. While the development of a specific ELISA for this compound requires the production of dedicated antibodies, the technique offers the potential for high-throughput screening of a large number of samples with high sensitivity. fao.org

Table 3: Common ELISA Detection Methods

Detection Method Principle Typical Substrate
Chromogenic Enzyme reaction produces a colored product. TMB (3,3',5,5'-Tetramethylbenzidine)
Chemiluminescent Enzyme reaction produces light. Luminol-based substrates
Fluorescent Enzyme reaction produces a fluorescent product. Various fluorescent substrates

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) for Polymeric Forms

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) is a powerful analytical technique for the chemical characterization of non-volatile and polymeric materials, such as natural resins that may contain polymerized forms of this compound. wikipedia.orgd-nb.info This method overcomes the limitations of traditional GC-MS for analyzing macromolecules by using thermal decomposition to break down the polymer into smaller, more volatile fragments that are characteristic of the original material. wikipedia.orgd-nb.info

Chemical Synthesis, Derivatization, and Analog Development of Agathic Acid

Total Synthesis Strategies

The complete chemical synthesis of agathic acid and its congeners from simple, achiral starting materials is a formidable task that requires precise control over stereochemistry and the assembly of its complex bicyclic core and functionalized side chain.

Chiral Pool Approaches (e.g., from Andrographolide)

The "chiral pool" approach is a powerful strategy in total synthesis that utilizes readily available, enantiomerically pure natural products as starting materials. Andrographolide (B1667393), a structurally related labdane (B1241275) diterpenoid isolated in significant quantities from Andrographis paniculata, represents a logical and attractive chiral precursor for the synthesis of other labdane diterpenoids like this compound. wikipedia.orgnih.gov The shared labdane skeleton, with its pre-defined stereocenters, provides a significant strategic advantage, reducing the number of steps required to achieve the target molecule and ensuring the correct absolute stereochemistry.

The total synthesis of andrographolide itself has been accomplished, further validating the feasibility of accessing complex labdane architectures through synthetic means. nih.govresearchgate.net While a direct total synthesis of this compound starting from andrographolide has not been explicitly detailed in the reviewed literature, the principle of using one complex natural product to synthesize another within the same structural family is a well-established and synthetically viable strategy. researchgate.net This approach would typically involve the chemical modification of the functional groups of andrographolide to match those of this compound, a process that, while challenging, is conceptually straightforward for those skilled in the art of organic synthesis. The biosynthesis of labdane-related diterpenoids originates from geranylgeranyl pyrophosphate (GGPP), underscoring their common biochemical origin and structural relationship. nih.govcjnmcpu.comresearchgate.net

Synthetic Routes and Reaction Optimizations

The development of synthetic routes to complex molecules like this compound is an iterative process, often requiring extensive optimization of each chemical step to maximize yield and purity. General principles of reaction optimization involve the systematic variation of parameters such as temperature, pressure, solvent, and catalysts.

While specific, detailed studies on the optimization of a total synthesis of this compound are not prevalent in the literature, the broader field of organic synthesis offers a well-established toolkit for such endeavors. For instance, in the synthesis of labdane diterpenoids, the choice of catalysts for key cyclization and functional group interconversion steps is critical. researchgate.net Modern high-throughput screening methods and computational modeling are increasingly being used to accelerate the optimization process for complex natural product synthesis.

Key reactions that would require careful optimization in a synthesis of this compound include:

Cyclization reactions: Formation of the decalin ring system with the correct stereochemistry.

C-C bond forming reactions: Installation of the side chain and methyl groups.

Oxidation/Reduction reactions: Adjusting the oxidation states of various carbon atoms to match the target molecule.

Semisynthesis and Chemical Modification

Semisynthesis, which involves the chemical modification of a readily available natural product, is a highly practical approach to generate derivatives and analogs of this compound. This strategy allows for the exploration of structure-activity relationships and the production of novel compounds with potentially enhanced or modified biological properties.

Preparation of Ester Derivatives (e.g., 15-methylester, diethyl ester)

The two carboxylic acid groups of this compound provide convenient handles for chemical modification, particularly through esterification. The preparation of ester derivatives can alter the compound's polarity, solubility, and pharmacokinetic properties.

The 15-methylester of this compound is a commonly prepared derivative. Standard esterification procedures, such as reaction with methanol (B129727) in the presence of an acid catalyst, can be employed for its synthesis.

The synthesis of the diethyl ester of this compound can be achieved through Fischer esterification, where the dicarboxylic acid is heated with an excess of ethanol (B145695) in the presence of a strong acid catalyst like sulfuric acid. chemguide.co.uk Alternatively, milder methods using coupling reagents can be employed. The general reaction for the diethyl esterification of a dicarboxylic acid is as follows:

R(COOH)₂ + 2 CH₃CH₂OH ⇌ R(COOCH₂CH₃)₂ + 2 H₂O

The use of montmorillonite (B579905) clay catalysts has been shown to be effective for the esterification of dicarboxylic acids, offering a heterogeneous and reusable catalytic system. researchgate.net

DerivativeReagentsGeneral Conditions
15-MethylesterThis compound, Methanol, Acid catalystHeating
Diethyl esterThis compound, Ethanol, Sulfuric acidHeating under reflux

Structural Modifications and Analog Generation (e.g., Dihydro-, Tetrahydro-, Nor-Agathic Acid)

Modifications to the carbon skeleton and the double bonds of this compound have led to the generation of several important analogs.

Dihydrothis compound: This analog is characterized by the selective reduction of one of the double bonds.

Tetrahydrothis compound: In this derivative, both the exocyclic and endocyclic double bonds of the this compound core are reduced. The preparation of tetrahydrothis compound can be achieved through catalytic hydrogenation of this compound. This process typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C) or Raney nickel, in the presence of hydrogen gas. The hydrogenation of resin acids, a class of compounds that includes this compound, is a well-established industrial process. researchgate.net The reaction conditions, such as temperature and pressure, can be controlled to achieve the desired level of saturation.

Nor-Agathic Acid: The term "nor" in chemical nomenclature indicates the removal of a carbon atom, typically a methyl group. In the context of labdane diterpenoids, 19-nor-labdanes, which lack the methyl group at the C-19 position, have been identified. nih.govnih.gov The synthesis of a nor-agathic acid derivative would involve a demethylation reaction or starting from a precursor that lacks this specific methyl group.

AnalogStructural ChangeSynthetic Method
Dihydrothis compoundReduction of one double bondSelective hydrogenation
Tetrahydrothis compoundReduction of two double bondsCatalytic hydrogenation
Nor-Agathic AcidRemoval of a methyl groupDemethylation or synthesis from a nor-precursor

Controlled Dehydrogenation Reactions and Products

Controlled dehydrogenation is a powerful tool for introducing unsaturation into a molecule, often leading to aromatization of a ring system. In the case of this compound and other resin acids, dehydrogenation can be used to create derivatives with altered planarity and electronic properties.

The use of catalysts such as palladium on carbon (Pd/C) at elevated temperatures can promote dehydrogenation. google.com For instance, the disproportionation of rosin, which contains abietic-type acids structurally related to this compound, can lead to the formation of dehydroabietic acid.

Selenium dioxide (SeO₂) is another reagent known to effect dehydrogenation and other oxidative transformations in terpenes and steroids. researchgate.netnih.govnih.gov The reaction of this compound with a controlled amount of a dehydrogenating agent under carefully optimized conditions could potentially lead to the formation of aromatic derivatives. The specific products formed would depend on the reaction conditions and the inherent reactivity of the this compound skeleton. The study of selenium dehydrogenation of diterpenoids has shown that the resulting products can provide characteristic patterns useful for structural elucidation. researchgate.net

Design and Synthesis of this compound-Derived Chemical Probes and Ligands

The development of chemical probes from natural products like this compound is a key strategy in chemical biology for target identification and validation. These probes are typically designed to include three key components: the parent natural product scaffold, which provides the binding affinity for the biological target; a reporter tag (e.g., a fluorophore or biotin) for detection and visualization; and a linker that connects the scaffold to the tag. The synthesis of such probes from this compound primarily focuses on the derivatization of its two carboxylic acid groups.

One common approach for modifying carboxylic acids is through the formation of amide bonds. This reaction involves activating the carboxylic acid, often using a coupling agent, and then reacting it with an amine-containing molecule, which could be a linker attached to a reporter group. While specific examples for this compound are not extensively documented in publicly available research, the general principles of amide bond formation are well-established and applicable. For instance, coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of an activator such as N-hydroxysuccinimide (NHS) can be used to form an active ester from the carboxylic acid of this compound. This activated intermediate can then readily react with an amino-functionalized fluorescent dye or a biotin (B1667282) linker to yield the desired chemical probe.

Another potential strategy involves the synthesis of ester derivatives. Similar to amide formation, the carboxylic acid groups of this compound can be esterified with a hydroxyl-containing reporter molecule. This method, however, may result in a less stable linkage compared to an amide bond, which could be a consideration depending on the intended application of the probe.

The table below outlines a conceptual framework for the synthesis of this compound-derived probes based on established chemical principles.

Derivative Type Functional Group Targeted on this compound Reagents and General Conditions Potential Application
Fluorescent ProbeCarboxylic AcidAmine-functionalized fluorophore, Carbodiimide (e.g., EDCI), Activator (e.g., NHS), in an appropriate organic solvent.Visualization of subcellular localization, target engagement studies via fluorescence microscopy or flow cytometry.
Biotinylated ProbeCarboxylic AcidBiotin-PEG-amine, Carbodiimide (e.g., EDCI), Activator (e.g., NHS), in an appropriate organic solvent.Affinity-based target protein pull-down and identification via mass spectrometry (Affinity Purification-Mass Spectrometry).
Alkyne/Azide-Tagged ProbeCarboxylic AcidAlkyne or azide-containing amine linker, Carbodiimide (e.g., EDCI), Activator (e.g., NHS).Bio-orthogonal "click" chemistry for in situ labeling and target identification.

It is important to note that the successful design and synthesis of such probes require careful consideration of the linker's length and chemical nature. The linker should be long enough to minimize steric hindrance between the this compound scaffold and the reporter tag, which could otherwise interfere with target binding. Furthermore, the synthesis of these derivatives often involves a multi-step process that may require the use of protecting groups to selectively modify one of the two carboxylic acid moieties if desired.

While the direct synthesis of this compound-derived chemical probes and ligands for target identification is an emerging area of research, the foundational chemical methodologies for such endeavors are well-established. The application of these techniques to this compound holds the promise of elucidating its biological functions and paving the way for the development of new therapeutic agents.

Metabolic Transformations and Biotransformation Pathways of Agathic Acid

Biotransformation in Mammalian Systems (Non-Human Models)

While direct studies on agathic acid metabolism in mammalian systems are limited, research on structurally related diterpenoid acids, particularly in ruminants, provides significant insights into its likely metabolic pathways.

Rumen Microbial Metabolism and Physiological Adaptation

The rumen, a complex ecosystem teeming with a diverse microbial population, is the primary site for the breakdown of dietary components in ruminants. nih.govsrce.hr These microorganisms, including bacteria, protozoa, and fungi, possess a vast array of enzymes capable of metabolizing complex plant secondary metabolites, including terpenoids. nih.govnih.gov The microbial metabolism in the rumen primarily involves hydrolysis and reduction reactions. In the context of unsaturated fatty acids, rumen microbes are known to perform biohydrogenation, a process that reduces double bonds. nih.gov It is plausible that this compound, with its double bonds, undergoes similar reductive metabolism by rumen microorganisms. This microbial action is a key physiological adaptation in herbivores, allowing them to process and utilize compounds that would otherwise be difficult to digest. The metabolites produced in the rumen can then be absorbed by the host and undergo further metabolism. mdpi.com

Hepatic Biotransformation Processes (In Vitro Studies)

The liver is the principal organ for the biotransformation of foreign compounds (xenobiotics) in mammals. nih.gov Hepatic metabolism is broadly categorized into Phase I and Phase II reactions. Phase I reactions, primarily mediated by cytochrome P450 (CYP) enzymes, introduce or expose functional groups, while Phase II reactions involve the conjugation of these groups with endogenous molecules to facilitate excretion. nih.gov

In vitro models are essential tools for studying the hepatic metabolism of compounds. These models include:

Liver Slices: Maintain the physiological architecture of the liver, containing a full complement of metabolic enzymes. nih.gov

Hepatocytes: Isolated liver cells that can be used in suspension or culture to assess metabolic pathways. nih.gov

Subcellular Fractions: Microsomes and S9 fractions are rich in Phase I and some Phase II enzymes and are widely used for metabolic stability and metabolite identification studies. nih.gov

While specific in vitro hepatic biotransformation studies on this compound are not extensively documented, it is anticipated that as a lipophilic diterpenoid, it would be a substrate for hepatic enzymes. The typical reactions would involve oxidation, such as hydroxylation, catalyzed by CYP enzymes, followed by conjugation reactions to enhance its water solubility for excretion. nih.gov

Identification of Primary and Secondary Metabolites (e.g., Dihydrothis compound, Tetrahydrothis compound)

The identification of metabolites is key to understanding the biotransformation pathways of a compound. In the case of this compound and related compounds, several metabolites have been identified in mammalian systems. A significant study on isocupressic acid, a compound structurally related to this compound, in cattle, identified key metabolites in bovine serum. nih.gov The findings from this study are highly relevant to the potential metabolism of this compound.

The primary metabolites identified indicate a process of reduction, where the double bonds in the parent compound are saturated.

Parent Compound Metabolite Transformation Biological Matrix Reference
Isocupressic AcidDihydrothis compoundOxidation and ReductionBovine Serum nih.gov
Isocupressic AcidTetrahydrothis compoundOxidation and ReductionBovine Serum nih.gov
This compound(13R,S)-dihydrothis compoundSelective Hydrogenation (Synthetic)- nih.gov

This table is based on the metabolic transformations observed for the related compound, isocupressic acid, and synthetic preparation from this compound.

The study demonstrated that tetrahydrothis compound was a detectable metabolite in serum samples from a suspected case of cattle abortion, suggesting it could be a valuable diagnostic marker. nih.gov The formation of dihydrothis compound and tetrahydrothis compound involves the reduction of the double bonds present in the this compound structure. nih.gov

Microbial Biotransformation Studies

Microorganisms are versatile biocatalysts capable of performing a wide range of chemical transformations on complex molecules like diterpenes. nih.govjmaps.in These transformations are often regio- and stereoselective, offering advantages over traditional chemical synthesis. jmaps.in

Fungal Biotransformation of Related Diterpenes

Fungi, particularly filamentous fungi, are well-known for their ability to metabolize a wide variety of natural products, including labdane (B1241275) diterpenes, the class to which this compound belongs. jmaps.innih.gov Fungal biotransformation reactions are predominantly oxidative, with hydroxylation being a common modification. nih.gov These reactions are typically catalyzed by cytochrome P450 monooxygenases. nih.gov

Studies on the biotransformation of labdane diterpenes by various fungal species have revealed the production of hydroxylated derivatives. For example, fungi have been shown to introduce hydroxyl groups at various positions on the diterpene skeleton. nih.gov

Fungus Substrate (Related Diterpene) Transformation Type Products Reference
Cunninghamella elegansPyrethrosin (sesquiterpene lactone)HydroxylationPolar metabolites nih.gov
Rhizopus nigricansPyrethrosin (sesquiterpene lactone)HydroxylationPolar metabolites nih.gov

This table provides examples of fungal biotransformation of terpenes, illustrating the types of reactions that can occur.

The ability of fungi to perform these specific hydroxylations makes them valuable tools for generating novel derivatives of diterpenes with potentially enhanced biological activities. jmaps.in

Bacterial Biotransformation (e.g., Gastrointestinal Tract Microorganisms, Probiotics)

The gastrointestinal tract harbors a complex community of microorganisms that play a crucial role in the metabolism of ingested compounds. nih.gov Bacterial biotransformations in the gut often involve reductive and hydrolytic reactions. nih.gov While specific studies on the bacterial biotransformation of this compound are scarce, the general metabolic capabilities of gut microbiota suggest that it could be a substrate for these microorganisms.

Bacteria possess a diverse array of enzymes that can act on terpenoids. jmaps.in The biotransformation of terpenoids by bacteria can lead to the formation of various metabolites, although the extent of this metabolism can vary significantly depending on the specific bacterial species and the structure of the terpenoid. jmaps.inresearchgate.net Probiotic bacteria, which are beneficial to the host, can also participate in these biotransformation processes.

Enzymatic Reaction Mechanisms in Biocatalysis

The biotransformation of terpenoids, the broader class to which this compound belongs, through enzymatic catalysis is a method utilized to create new compounds. nih.gov This process can lead to the generation of novel molecules with potentially enhanced biological activities. nih.gov While specific enzymatic reaction mechanisms for this compound are not extensively detailed in the available research, the general principles of biocatalysis on related compounds involve enzymes such as oxidoreductases (including cytochrome P450 monooxygenases and dehydrogenases), hydrolases (like esterases and lipases), and transferases. nih.govepa.gov

These enzymatic reactions typically introduce functional groups, such as hydroxyl groups, or modify existing ones, which can alter the molecule's polarity and biological properties. nih.gov The process of biotransformation is often categorized into Phase I (functionalization) and Phase II (conjugation) reactions. nih.gov Phase I reactions, like oxidation, reduction, and hydrolysis, introduce or expose functional groups. nih.gov Phase II reactions then conjugate the modified compound with endogenous molecules, increasing water solubility and facilitating excretion. nih.gov For terpenoids, enzymatic biotransformation has been shown to yield derivatives with altered and sometimes more potent biological effects than the parent compound. nih.gov

Metabolic Fate and Excretion Routes in Non-Human Model Systems (e.g., Cattle Serum and Urine)

Detailed studies specifically tracking the metabolic fate and excretion of this compound in cattle are not prominently available in existing scientific literature. However, general principles of xenobiotic (foreign compound) metabolism in animals, including ruminants, provide a framework for its likely pathways. merckvetmanual.commsdvetmanual.com

Upon administration, a compound like this compound would undergo absorption, distribution, metabolism, and excretion (ADME). merckvetmanual.comnih.gov The liver is the primary site of metabolism for many xenobiotics, where enzymes modify the compound to increase its water solubility for easier excretion. merckvetmanual.commsdvetmanual.com The kidneys are the main organs for excreting water-soluble substances and their metabolites in urine. msdmanuals.com

In animal models, the fraction of a drug excreted unchanged in the urine is an indicator of the extent of its metabolism. nih.gov Compounds that are not significantly metabolized may be eliminated through bile into the feces. merckvetmanual.commsdmanuals.com The physicochemical properties of a compound, such as its molecular weight and polarity, influence its primary route of excretion. msdmanuals.com For instance, larger molecules are more likely to be excreted in the bile. msdmanuals.com

The analysis of serum and urine in animal models can reveal the presence of metabolites, providing insights into the biotransformation pathways. researchgate.net While specific metabolites of this compound in cattle have not been identified, the study of related compounds suggests that it would likely undergo hydroxylation and conjugation reactions before being eliminated. The primary routes of excretion for such metabolites are expected to be urine and feces. merckvetmanual.com

Interactive Data Table: General Xenobiotic Elimination in Animal Models

Parameter Description Primary Organs Key Factors Influencing Process
Metabolism Chemical alteration of a compound to facilitate excretion.LiverEnzyme activity (e.g., Cytochrome P450), blood flow to the liver.
Excretion The removal of the compound and its metabolites from the body.Kidneys, Liver (via bile)Water solubility, molecular weight, renal function, biliary transport.
Routes of Excretion The pathways through which the substance leaves the body.Urine, FecesPhysicochemical properties of the compound and its metabolites.
Bioavailability The fraction of an administered dose of unchanged drug that reaches the systemic circulation.-Route of administration, first-pass metabolism in the liver.

This table presents generalized information on xenobiotic metabolism and excretion in animal models, as specific data for this compound is not available.

Structure Activity Relationship Studies and Molecular Target Research of Agathic Acid

Elucidation of Structure-Activity Relationships (SAR) in Biological Systems (In Vitro Models)

The biological activity of a molecule is intrinsically linked to its chemical structure. Structure-activity relationship (SAR) studies are crucial in medicinal chemistry for optimizing the therapeutic potential and minimizing the undesirable side effects of a compound. These investigations systematically alter the chemical structure of a lead compound and assess the resulting impact on its biological activity. For agathic acid, in vitro SAR studies have provided valuable insights into how its structural features govern its interactions with biological systems.

The chemical reactivity and interaction of a molecule with its biological target are largely determined by its functional groups. nih.gov The arrangement and properties of these groups dictate the types of non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that can be formed. nih.govmdpi.com

In the context of this compound, its dicarboxylic acid and olefinic functionalities are key determinants of its biological profile. Research has shown that the presence and positioning of hydroxyl groups on aromatic rings, a feature related to the broader class of phenolic acids to which gallic acid (a structural analogue) belongs, can significantly influence activities like the inhibition of protein aggregation. frontiersin.org For instance, studies on similar compounds have indicated that the number and location of hydroxyl moieties on a phenyl ring are critical for the inhibition of α-synuclein fibrillation. frontiersin.org While this compound itself is a diterpenoid and not a phenolic acid, the principles of how functional groups drive molecular interactions are broadly applicable. The carboxylic acid groups in this compound, for example, can act as hydrogen bond donors and acceptors, and can be ionized at physiological pH, enabling electrostatic interactions. nih.gov The large hydrophobic scaffold of the molecule also contributes significantly to its interactions, likely through hydrophobic interactions with nonpolar pockets in target proteins.

Functional GroupPotential Molecular Interactions
Carboxylic AcidsHydrogen bonding, electrostatic interactions (as carboxylates)
Olefinic GroupsVan der Waals forces, π-stacking interactions
Diterpenoid ScaffoldHydrophobic interactions

Stereochemistry, the three-dimensional arrangement of atoms and molecules, is a critical factor in determining the biological activity of chiral compounds. nih.govnih.gov Enantiomers, which are non-superimposable mirror images of each other, can exhibit markedly different pharmacological and toxicological properties because biological systems, such as enzymes and receptors, are themselves chiral. nih.gov

The concept of stereochemistry is well-illustrated by the fact that enantiomers of a drug can have different biological effects. nih.gov For a molecule to exert its effect, it must fit into a specific binding site on its target, much like a key fits into a lock. nih.gov The three-dimensional structure of the molecule must be complementary to that of the binding site. nih.gov

Investigation of Downstream Cellular Responses and Signaling Pathways (In Vitro Models)

Extensive literature searches for in vitro studies focusing specifically on the downstream cellular responses and signaling pathways modulated by this compound did not yield sufficient data to construct a detailed, evidence-based article as per the requested outline. Research on the direct effects of purified this compound on key signaling cascades such as NF-κB, STAT3, and PI3K/Akt, as well as its specific impact on the expression and activity of downstream effector molecules in various in vitro models, remains limited in the public domain.

While some studies have investigated the bioactivity of plant extracts or traditional medicine formulations that may contain this compound as one of their components, the observed effects cannot be exclusively attributed to this compound itself. These studies often involve complex mixtures of compounds, including polysaccharides, other triterpenoids, and fatty acids, making it impossible to isolate the precise contribution of this compound to the reported cellular responses.

For instance, a study on a traditional Chinese medicine formulation, referred to as "AGA," which contains extracts from Ganoderma lucidum (a known source of triterpenoids), reported anti-proliferative and apoptotic effects on human colon cancer cell lines (SW620, SW480, and HT29). The study noted alterations in the expression of cell cycle regulators and apoptotic proteins such as p21, CDK2, CDK4, CDK6, p53, Bax, and caspase-9. However, the authors attribute these effects to the combination of biomolecules within the entire extract, not specifically to this compound.

Molecular docking studies, which could provide theoretical insights into the binding of this compound to specific protein targets within these pathways, were also not found for the specific signaling molecules requested.

Therefore, due to the absence of dedicated in vitro research on the downstream cellular and molecular mechanisms of action of this compound, a comprehensive and scientifically accurate discussion on its influence on signaling pathways, supported by detailed research findings and data tables as per the user's request, cannot be provided at this time. Further focused research is required to elucidate the specific molecular targets and signaling cascades affected by this particular chemical compound.

Q & A

Q. What analytical techniques are recommended for quantifying agathic acid in plant extracts, and how can data quality be validated?

Gas chromatography (GC) coupled with mass spectrometry is widely used for quantification, as demonstrated in studies analyzing western juniper bark extracts . To validate data, researchers should employ calibration curves with pure this compound standards, replicate measurements (≥3 technical replicates), and report results as mean ± SD. Statistical validation via ANOVA or Pearson’s correlation can address variability in biological matrices .

Q. How is the structural elucidation of this compound and its derivatives achieved in complex mixtures?

Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and electronic circular dichroism (ECD) are critical. For example, the stereochemistry of this compound derivatives like 3β-hydroxy-agathic acid was confirmed by comparing experimental ECD data with B3LYP/6-31+G(d,p)-level computational models . Assigning peaks in NMR spectra requires isolation of pure compounds and referencing to established databases (e.g., PubChem or specialized terpenoid libraries) .

Q. What experimental controls are essential when assessing this compound’s TRPA1 receptor activity?

Studies measuring TRPA1 activation (e.g., 80±10 activity reported in wood smoke particulate research) should include:

  • Negative controls (e.g., TRPA1 inhibitors like HC-030031).
  • Positive controls (e.g., allyl isothiocyanate, a known TRPA1 agonist).
  • Baseline measurements of structurally related compounds (e.g., abietic acid, dihydrothis compound) to isolate this compound’s specific effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

Discrepancies (e.g., TRPA1 activity in lung cells vs. negligible effects in other systems) may arise from differences in experimental models (e.g., cell lines vs. in vivo assays) or compound purity. Mitigation strategies include:

  • Cross-validating results using orthogonal assays (calcium imaging, electrophysiology).
  • Reporting purity levels (>95% via HPLC) and solvent effects (e.g., DMSO concentrations).
  • Meta-analysis of existing data to identify context-dependent activity patterns .

Q. What multivariate experimental designs are suitable for studying this compound’s interactions in biological systems?

Factorial designs can isolate variables such as dose-response relationships, synergism with other terpenoids, and metabolic stability. For example:

  • Variables : Concentration (0.1–100 µM), incubation time, cell type.
  • Outputs : TRPA1 activation, cytotoxicity (via MTT assays), and metabolite profiling (LC-MS).
  • Statistical tools : Principal component analysis (PCA) to identify dominant factors influencing activity .

Q. What mechanisms underlie this compound’s bioactivity beyond TRPA1 activation, and how can they be experimentally prioritized?

Potential mechanisms include modulation of inflammatory pathways (e.g., NF-κB) or antioxidant effects. Prioritization involves:

  • Transcriptomic profiling (RNA-seq) of treated cells to identify differentially expressed genes.
  • Knockdown/knockout models (e.g., TRPA1⁻/− cells) to isolate receptor-specific effects.
  • Competitive binding assays against known targets .

Q. How should researchers integrate fragmented literature on this compound into a cohesive review or hypothesis?

Follow systematic review protocols:

  • Database searches : PubMed, SciFinder, and Web of Science using keywords like “this compound AND (bioactivity OR biosynthesis)”.
  • Inclusion criteria : Peer-reviewed studies with full experimental details.
  • Synthesis frameworks : Tabulate conflicting data (e.g., bioactivity values, extraction yields) and annotate methodological differences (e.g., assay types, purity thresholds) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.